molecular formula C16H22O3S B13879643 Methyl 5-[(2,5-dimethylphenyl)thio]-2,2-dimethyl-4-oxopentanoate

Methyl 5-[(2,5-dimethylphenyl)thio]-2,2-dimethyl-4-oxopentanoate

Cat. No.: B13879643
M. Wt: 294.4 g/mol
InChI Key: VZLOPYZDKBPAMP-UHFFFAOYSA-N
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Description

Methyl 5-(2,5-dimethylphenyl)sulfanyl-2,2-dimethyl-4-oxopentanoate is an organic compound with a molecular structure that includes a sulfanyl group attached to a dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2,5-dimethylphenyl)sulfanyl-2,2-dimethyl-4-oxopentanoate typically involves the reaction of 2,5-dimethylphenylthiol with a suitable ester precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including distillation and recrystallization, are employed to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,5-dimethylphenyl)sulfanyl-2,2-dimethyl-4-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(2,5-dimethylphenyl)sulfanyl-2,2-dimethyl-4-oxopentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-(2,5-dimethylphenyl)sulfanyl-2,2-dimethyl-4-oxopentanoate involves its interaction with specific molecular targets. The sulfanyl group can form interactions with proteins or enzymes, potentially inhibiting their activity. The ester and carbonyl groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2,4-dimethylphenyl)sulfanyl-2,2-dimethyl-4-oxopentanoate
  • Methyl 5-(2,6-dimethylphenyl)sulfanyl-2,2-dimethyl-4-oxopentanoate
  • Methyl 5-(3,5-dimethylphenyl)sulfanyl-2,2-dimethyl-4-oxopentanoate

Uniqueness

Methyl 5-(2,5-dimethylphenyl)sulfanyl-2,2-dimethyl-4-oxopentanoate is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can result in different physical and chemical properties compared to its similar compounds.

Properties

Molecular Formula

C16H22O3S

Molecular Weight

294.4 g/mol

IUPAC Name

methyl 5-(2,5-dimethylphenyl)sulfanyl-2,2-dimethyl-4-oxopentanoate

InChI

InChI=1S/C16H22O3S/c1-11-6-7-12(2)14(8-11)20-10-13(17)9-16(3,4)15(18)19-5/h6-8H,9-10H2,1-5H3

InChI Key

VZLOPYZDKBPAMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)SCC(=O)CC(C)(C)C(=O)OC

Origin of Product

United States

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